molecular formula C15H13Cl2NO B11706222 3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

Cat. No.: B11706222
M. Wt: 294.2 g/mol
InChI Key: WSFIOOVAYGHMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methanimine group bonded to a 3,4-dichlorophenyl and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE typically involves the condensation reaction between 3,4-dichloroaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds or quinones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
  • (E)-N-(3,4-DICHLOROPHENYL)-1-(4-HYDROXYPHENYL)METHANIMINE
  • (E)-N-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)METHANIMINE

Uniqueness

(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C15H13Cl2NO/c1-2-19-13-6-3-11(4-7-13)10-18-12-5-8-14(16)15(17)9-12/h3-10H,2H2,1H3

InChI Key

WSFIOOVAYGHMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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